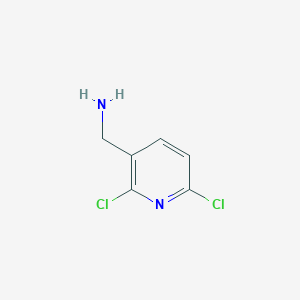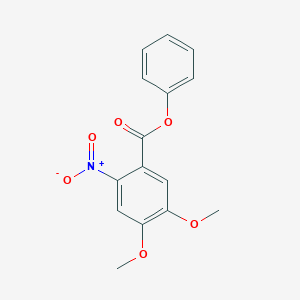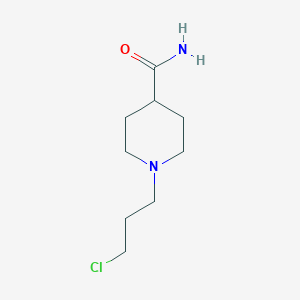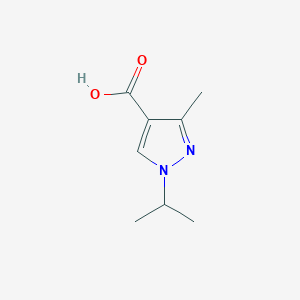
1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (IPMPCA) is an organic compound composed of an isopropyl group, a methyl group, a 1H-pyrazole ring, and a carboxylic acid group. It is a white solid that is soluble in water and is commonly used in laboratory experiments. IPMPCA has a variety of applications in scientific research, including its use as a reagent for the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The development of novel pyrazole-dicarboxylate acid derivatives and their coordination with metal ions like Cu(II), Co(II), and Zn(II) has been explored. These compounds are synthesized and characterized, demonstrating their potential in forming mononuclear chelate complexes with interesting 2D hydrogen bonded networks. The structural and crystallization properties of these organic molecules underline their significance in coordination chemistry (Radi et al., 2015).
Research on bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands showcases the synthesis and structural diversity of d10 metal coordination polymers. These polymers exhibit unique chiral and achiral properties, along with intriguing thermal and luminescence characteristics, indicating their potential in materials science and luminescence studies (Cheng et al., 2017).
Structural and Dynamic Studies
Investigations into the structural, spectral, and theoretical aspects of pyrazole-4-carboxylic acid derivatives highlight their importance. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid's structure has been examined through various spectroscopic methods, offering insights into its molecular dynamics and potential for further chemical modifications (Viveka et al., 2016).
The dynamic properties of simple pyrazole-4-carboxylic acids have been studied, revealing their polymorphism and solid-state proton transfer capabilities. Such studies are crucial for understanding the fundamental chemical behavior of pyrazole derivatives in the solid state (Infantes et al., 2013).
Molecular Docking and Computational Studies
- Molecular docking studies of pyrazole derivatives, such as 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, have been performed. These studies aim to predict their binding interactions with target proteins, providing valuable information for drug design and molecular biology research (Reddy et al., 2022).
Eigenschaften
IUPAC Name |
3-methyl-1-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)10-4-7(8(11)12)6(3)9-10/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTOIXQDQQRWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

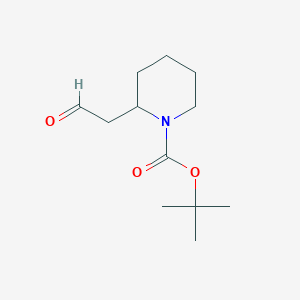
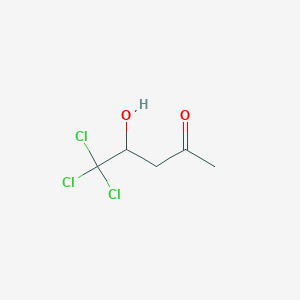
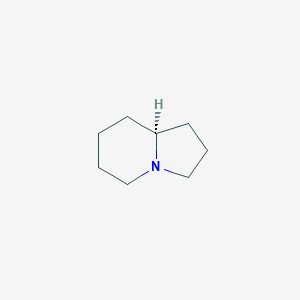
![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)
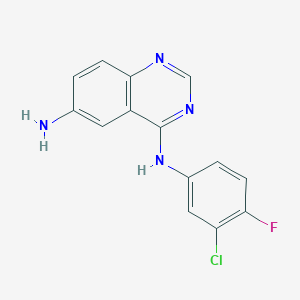
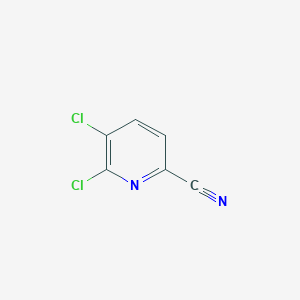
![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)
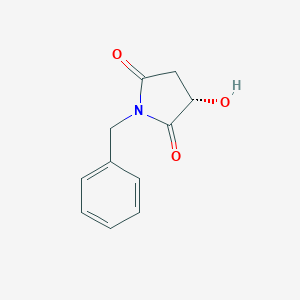
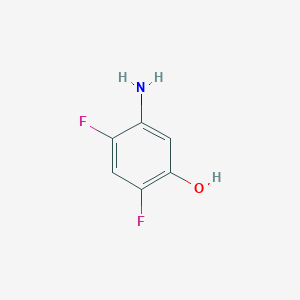
![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)

